1,3-Dipropyl-8-p-sulfophenylxanthine 1,3-Dipropyl-8-p-sulfophenylxanthine Water soluble adenosine receptor antagonist with slight selectivity for A1 receptors. Ecto-phosphodiesterase inhibitor.

Brand Name: Vulcanchem
CAS No.: 89073-57-4
VCID: VC20754626
InChI: InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26)
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.4 g/mol

1,3-Dipropyl-8-p-sulfophenylxanthine

CAS No.: 89073-57-4

VCID: VC20754626

Molecular Formula: C17H20N4O5S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dipropyl-8-p-sulfophenylxanthine - 89073-57-4

Description

What is 1,3-Dipropyl-8-p-sulfophenylxanthine?

1,3-Dipropyl-8-p-sulfophenylxanthine is a chemical compound with the molecular formula C17H20N4O5SC_{17}H_{20}N_4O_5S
. It functions as a water-soluble adenosine receptor antagonist, exhibiting slight selectivity for A1 receptors .

Uses and Applications

  • 3-Dipropyl-8-p-sulfophenylxanthine is primarily used as an adenosine receptor antagonist . Adenosine receptors are targeted by this compound, which influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to inhibit the activity of Xanthine Oxidase (XO), an enzyme involved in purine metabolism.

Pharmacokinetics and Biochemical Pathways

  • 3-Dipropyl-8-p-sulfophenylxanthine affects the cAMP-adenosine pathway, which involves the conversion of cAMP to AMP and hence to adenosine by the enzymes phosphodiesterase (PDE) and 5’-nucleotidase. It is water-soluble, which could affect its distribution in the body and its interaction with biological targets. The inhibition of XO activity by this compound leads to a decrease in uric acid levels, which may contribute to oxidative stress.

Long-term Administration Effects

Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine has been shown to increase both diastolic and systolic blood pressure . This confirms the trophic effects of adenosine .

Chemical Data

Analyte Name1,3-Dipropyl-8-p-sulfophenylxanthine
CAS Number89073-57-4
Molecular FormulaC17H20N4O5SC_{17}H_{20}N_4O_5S
text
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| Molecular Weight | 392.43 |
| Accurate Mass | 392.1154 |
| SMILES | CCCN1C(=O)N(CCC)c2nc([nH]c2C1=O)c3ccc(cc3)S(=O)(=O)O |
| InChI | InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26) |
| IUPAC | 4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid |
| Storage Temperature | +4°C |
| Shipping Temperature| Room Temperature |
| Country of Origin | CANADA |
| Product Format | Neat |
| Purity | >95% (HPLC) |

CAS No. 89073-57-4
Product Name 1,3-Dipropyl-8-p-sulfophenylxanthine
Molecular Formula C17H20N4O5S
Molecular Weight 392.4 g/mol
IUPAC Name 4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid
Standard InChI InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26)
Standard InChIKey IWALGNIFYOBRKC-UHFFFAOYSA-N
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Solubility >58.9 [ug/mL] (The mean of the results at pH 7.4)
Synonyms 1,3-dipropyl-8-(4-sulfophenyl)xanthine
1,3-dipropyl-8-p-sulfophenylxanthine
1,3-dipropyl-8-sulfophenylxanthine
1,3-DSPX
DPSPX
PSPX
PubChem Compound 1330
Last Modified Sep 14 2023

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